6-AMINO-3-(2-CHLOROPHENYL)-4-[4-(METHYLSULFANYL)PHENYL]-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE
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Overview
Description
6-AMINO-3-(2-CHLOROPHENYL)-4-[4-(METHYLSULFANYL)PHENYL]-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE is a complex organic compound that belongs to the class of dihydropyrano[2,3-c]pyrazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-AMINO-3-(2-CHLOROPHENYL)-4-[4-(METHYLSULFANYL)PHENYL]-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate β-ketoester.
Cyclization: The intermediate product undergoes cyclization with an aldehyde to form the dihydropyrano[2,3-c]pyrazole core.
Substitution reactions: Introduction of the amino, chlorophenyl, and methylsulfanyl groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the methylsulfanyl group.
Reduction: Reduction reactions could target the nitro or carbonyl groups if present in derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, it might:
Bind to enzymes or receptors: Inhibiting or activating their function.
Interact with DNA or RNA: Affecting gene expression or protein synthesis.
Modulate signaling pathways: Influencing cellular processes such as apoptosis or proliferation.
Comparison with Similar Compounds
Similar Compounds
Dihydropyrano[2,3-c]pyrazoles: Other compounds in this class with different substituents.
Phenylpyrazoles: Compounds with similar core structures but different functional groups.
Uniqueness
6-AMINO-3-(2-CHLOROPHENYL)-4-[4-(METHYLSULFANYL)PHENYL]-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C20H15ClN4OS |
---|---|
Molecular Weight |
394.9g/mol |
IUPAC Name |
6-amino-3-(2-chlorophenyl)-4-(4-methylsulfanylphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C20H15ClN4OS/c1-27-12-8-6-11(7-9-12)16-14(10-22)19(23)26-20-17(16)18(24-25-20)13-4-2-3-5-15(13)21/h2-9,16H,23H2,1H3,(H,24,25) |
InChI Key |
JXIAPMWQLRYTGZ-UHFFFAOYSA-N |
SMILES |
CSC1=CC=C(C=C1)C2C(=C(OC3=NNC(=C23)C4=CC=CC=C4Cl)N)C#N |
Canonical SMILES |
CSC1=CC=C(C=C1)C2C(=C(OC3=NNC(=C23)C4=CC=CC=C4Cl)N)C#N |
Origin of Product |
United States |
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